![molecular formula C14H19ClN2 B1479330 4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine CAS No. 2097966-40-8](/img/structure/B1479330.png)
4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine
Overview
Description
The compound “4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine” belongs to the class of organic compounds known as pyrimidines and derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a ring structure made up of carbon and nitrogen atoms . This particular compound has additional functional groups attached to the pyrimidine ring, including a chloro group, a cyclohexylmethyl group, and a cyclopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various groups attached at the 4, 6, and 2 positions . The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Antiviral Activity
Research has shown that certain pyrimidine derivatives exhibit marked antiviral activity. For example, studies on 5-substituted-2,4-diaminopyrimidine derivatives have indicated their significant inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. Compounds with modifications at the pyrimidine ring, such as the introduction of methyl or halogen groups, have demonstrated pronounced activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, comparable to that of reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Electrochemical Synthesis Applications
The electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides represents another area of application. This process allows for the preparation of novel 4-amino-6-arylpyrimidines under mild conditions, offering moderate to high yields. Such methodologies could be applicable to the synthesis of compounds related to 4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine, facilitating the development of potentially active pharmaceutical ingredients or research chemicals (Sengmany et al., 2011).
Antimicrobial Activity
A "One Pot," environmentally friendly synthesis approach for 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines has been developed, showcasing the potential of pyrimidine derivatives in antimicrobial applications. This method, which leverages green chemical techniques such as microwave irradiation and grindstone technology, produces compounds that have been tested for antimicrobial activity against a range of pathogenic bacteria and fungi. The findings suggest that modifications to the pyrimidine core can result in compounds with mild to moderate antimicrobial activity, which might extend to derivatives like 4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine (Gupta et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGJSWXENRUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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